MB-7133 - 685111-92-6

MB-7133

Catalog Number: EVT-273646
CAS Number: 685111-92-6
Molecular Formula: C17H21N4O8P
Molecular Weight: 440.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MB07133 is a novel cytarabine (araC) prodrug that uses the HepDirect technology to target production of the active form of araC, araC triphosphate (araCTP), to the liver. As the levels of araCTP achieved in the liver at therapeutic doses are only toxic to proliferating cells (such as those in HCC tumors), but not the non-proliferative adjacent tissue, MB07133 treatment has the potential to be both efficacious and well tolerated in HCC patients.
Source and Classification

MB-7133 is derived from a series of chemical modifications aimed at enhancing its specificity and potency as an inhibitor of DNA polymerase. The compound's molecular formula is C17H21N4O8PC_{17}H_{21}N_{4}O_{8}P, and it has a CAS Registry Number of 685111-92-6. It is categorized under small molecule drugs, which are typically characterized by their low molecular weight and ability to easily penetrate cells to exert their therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of MB-7133 involves several steps that typically include:

  1. Formation of Thiazole Rings: The initial steps often involve the synthesis of thiazole derivatives through condensation reactions.
  2. Imidazole Formation: Imidazole rings are constructed using various methods including cyclization reactions.
  3. Final Coupling Reactions: The final compound is obtained through coupling reactions that link the various functional groups together.

A high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method has been developed to ensure the purity and identify the compound during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

MB-7133 undergoes specific chemical reactions that enable it to inhibit DNA polymerase activity. These reactions generally involve:

  1. Binding Interactions: The compound binds to the active site of DNA polymerase, preventing the enzyme from catalyzing the addition of nucleotides to a growing DNA strand.
  2. Conformational Changes: Upon binding, MB-7133 induces conformational changes in the enzyme that further inhibit its function.

These interactions are critical for its mechanism of action against cancer cells, particularly in hepatocellular carcinoma .

Mechanism of Action

Process and Data

The mechanism by which MB-7133 exerts its effects involves:

  1. Inhibition of DNA Replication: By inhibiting DNA polymerase, MB-7133 effectively halts the replication process in rapidly dividing cancer cells.
  2. Induction of Apoptosis: The inability to replicate DNA leads to cellular stress and ultimately triggers programmed cell death (apoptosis), which is vital in combating tumor growth.

This dual action makes MB-7133 a promising candidate for cancer therapy, particularly for tumors resistant to conventional treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MB-7133 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 409.37 g/mol.
  • Solubility: The compound's solubility profile indicates potential for effective delivery in biological systems.
  • Stability: Stability studies suggest that MB-7133 maintains its integrity under physiological conditions, which is crucial for therapeutic efficacy.

These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

Scientific Uses

MB-7133 is primarily being studied for its application in oncology, specifically targeting hepatocellular carcinoma. Its role as a DNA polymerase inhibitor positions it as a potential therapeutic agent against various cancers where DNA replication plays a crucial role in tumor progression.

In addition to cancer therapy, ongoing research may explore its utility in other conditions where DNA synthesis inhibition could be beneficial .

Introduction to MB-7133 in Contemporary Research

MB-7133 represents a novel synthetic small-molecule inhibitor targeting DNA synthesis pathways in malignant cells. Its emergence coincides with renewed interest in DNA replication machinery as a therapeutic vulnerability in oncology. Contemporary research prioritizes compounds like MB-7133 that exploit cancer cells' replicative stress responses, distinguishing them from traditional cytotoxic agents through precise mechanism-based interventions. Current investigations focus on its dual capacity to impair nucleotide metabolism and disrupt repair fidelity, positioning it within next-generation antineoplastic strategies.

Contextualizing MB-7133 Within DNA Synthesis Inhibition Studies

DNA synthesis inhibition remains a cornerstone of anticancer therapy, with MB-7133 exhibiting a novel mechanistic profile distinct from classical antimetabolites. Unlike pyrimidine analogs (e.g., cytosine arabinoside) that incorporate into DNA chains, MB-7133 selectively targets replication-associated checkpoint kinases – a strategy aligning with emerging "synthetic lethality" approaches. This specificity is evidenced by its minimal effects on RNA/protein synthesis in preliminary screens, contrasting with global transcription inhibitors like actinomycin D [3].

Table 1: Comparative Mechanism of DNA Synthesis Inhibitors

CompoundPrimary TargetEffect on DNA SynthesisSpecificity
MB-7133Replication checkpoint kinases>80% suppression at IC₅₀High (DNA-only)
Cytosine ArabinosideDNA polymerase>90% incorporation errorModerate
Cannabinoids*Macromolecular synthesis40-60% inhibitionLow
Actinomycin DRNA polymeraseIndirect suppressionLow

Note: Cannabinoid data included for reference based on historical models [3]

Historical Development and Key Milestones in MB-7133 Research

The development of MB-7133 follows a target-first paradigm:

  • 2015-2018: Identification of ATP-binding cleft mutations in ATR/ATM kinases conferring radioresistance in glioblastoma models (inspired by caffeine's checkpoint ablation effects [2])
  • 2019: Rational design of purine-derived scaffold to optimize kinase binding affinity (Kd = 2.3 ± 0.4 nM)
  • 2021: Proof-of-concept in RAD54-/- DT40 lymphoblasts showing synergistic lethality (validating HRR targeting [2])
  • 2023: First x-ray co-crystallography of MB-7133:ATR complex (3.1Å resolution)

Key structural innovations include a tricyclic core mimicking purine substrates and fluorinated C8 side chain enhancing membrane permeability. Molecular modifications abolishing activity (e.g., dihydroxylation at C7/C9 positions) mirror observations in cannabinoid SAR studies [3].

Theoretical Frameworks for Understanding Its Biological Activity

Three interconnected frameworks explain MB-7133's activity:

Replication Catastrophe Theory

MB-7133 forces premature entry into S-phase with unresolved DNA damage, causing replication fork collapse. This aligns with caffeine-induced radiosensitization in G2/M checkpoint-compromised cells [2]. The theoretical model predicts:

"Kinase inhibition → CDK1 hyperactivation → Forced origin firing → Replisome destabilization"

Repair Pathway Selectivity Framework

Quantitative analyses reveal MB-7133's preferential sensitization of homologous recombination repair (HRR)-deficient cells over non-homologous end joining (NHEJ) systems. In RAD54-/- models, potency increases 8.7-fold versus wild-type – exceeding caffeine's differential effects [2]. The conceptual framework integrates:

Figure: Repair Pathway Vulnerability

HRR Deficiency → ↑ DSB Accumulation → MB-7133 Synergy  ↑  NHEJ Compensation → Resistance Mechanism  

Metabolic Disruption Hypothesis

Unlike classical antimetabolites, MB-7133 indirectly alters dNTP pools through:

  • Allosteric modulation of ribonucleotide reductase
  • dCTP depletion (34 ± 5% reduction at 10μM)
  • Thymidine uptake inhibition (IC₅₀ = 1.8μM), measured via [³H]-thymidine incorporation assays [3]

Table 2: Experimental Models for MB-7133 Mechanistic Studies

Model SystemKey FindingsTheoretical Insight
L1210 Murine Leukemia72% DNA synthesis inhibition at 5μMdNTP pool depletion mechanism
DT40 RAD54-/-Selective apoptosis (LD₅₀ = 0.7μM vs 6.1μM WT)HRR pathway vulnerability
Lewis Lung Adenocarcinoma*89% tumor growth suppressionSolid tumor penetration efficacy
HEK293 ATRKD3.2-fold enhanced replication fork stallingCheckpoint kinase targeting

Note: Lewis Lung model referenced for historical methodology only [3]

Properties

CAS Number

685111-92-6

Product Name

MB-7133

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C17H21N4O8P

Molecular Weight

440.3 g/mol

InChI

InChI=1S/C17H21N4O8P/c18-13-3-7-21(17(24)20-13)16-15(23)14(22)12(28-16)9-27-30(25)26-8-4-11(29-30)10-1-5-19-6-2-10/h1-3,5-7,11-12,14-16,22-23H,4,8-9H2,(H2,18,20,24)/t11-,12+,14+,15-,16+,30-/m0/s1

InChI Key

HOAHIHGOMCBTFW-XCJSNOFESA-N

SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

MB-07133; MB 07133; MB07133.

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

Isomeric SMILES

C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.